molecular formula C5HCl4NO2S B1447874 2,4,6-Trichloropyridine-3-sulfonyl chloride CAS No. 1803589-65-2

2,4,6-Trichloropyridine-3-sulfonyl chloride

Cat. No.: B1447874
CAS No.: 1803589-65-2
M. Wt: 280.9 g/mol
InChI Key: VOXGMYIACWJQBI-UHFFFAOYSA-N
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Description

2,4,6-Trichloropyridine-3-sulfonyl chloride (CAS 1803589-65-2) is a high-purity chemical intermediate with the molecular formula C 5 HCl 4 NO 2 S and a molecular weight of 280.94 . Its structure features a sulfonyl chloride group adjacent to trichlorinated pyridine ring, making it a versatile electrophile for introducing the sulfonyl moiety into target molecules during organic synthesis . This compound is primarily valued in pharmaceutical and chemical research as a key building block for constructing more complex molecules, particularly in the development of active compounds such as proton pump inhibitors . In practice, it acts as a precursor in nucleophilic substitution reactions, where the chlorosulfonyl group can be displaced by amines or alcohols to form sulfonamides or sulfonate esters, respectively. Researchers utilize this reactivity to create libraries of compounds for screening in drug discovery projects . The specific substitution pattern on the pyridine ring can influence the compound's reactivity and the physicochemical properties of the final products. Proper handling is critical; this reagent is classified with the GHS Signal Word "Danger" and Hazard Statements H302 (harmful if swallowed), H314 (causes severe skin burns and eye damage) . It is supplied For Research Use Only and is intended for use by qualified laboratory professionals. Store in a cool, dry place, and use with appropriate personal protective equipment.

Properties

IUPAC Name

2,4,6-trichloropyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl4NO2S/c6-2-1-3(7)10-5(8)4(2)13(9,11)12/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXGMYIACWJQBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl4NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation-Chlorination Route from 2,6-Dichloropyridine

  • Starting from 2,6-dichloropyridine , oxidation to 2,6-dichloropyridine N-oxide is performed using hydrogen peroxide (30% H2O2) in trifluoroacetic acid solvent, catalyzed by molybdic oxide or aluminum oxide (0.5-1.5% by mass relative to 2,6-dichloropyridine).
  • Reaction conditions: 85 °C for 3-5 hours, followed by cooling to -5 °C to obtain the N-oxide intermediate.
  • The N-oxide is isolated by extraction with solvents such as methylene dichloride or toluene.
  • Subsequent chlorination with phosphorus oxychloride (POCl3) under reflux for 4-6 hours converts the N-oxide to 2,4,6-trichloropyridine.
  • Yield: Approximately 75-76% overall yield with high purity (>98%) suitable for industrial scale.
Step Reagents & Conditions Outcome Yield (%) Notes
Oxidation 2,6-dichloropyridine + 30% H2O2, TFA, MoO3 catalyst, 85 °C, 3-5 h 2,6-dichloropyridine N-oxide ~75% Catalyst improves conversion
Chlorination N-oxide + POCl3, reflux, 4-6 h 2,4,6-trichloropyridine ~76% Reflux ensures complete reaction

Introduction of Sulfonyl Chloride Group

Direct Chlorination of Pyridine-3-Sulfonic Acid

  • The sulfonyl chloride functionality is introduced by reacting pyridine-3-sulfonic acid derivatives with chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) .
  • For this compound, the starting material is typically the sulfonic acid derivative of the chlorinated pyridine ring.
  • The reaction converts the sulfonic acid (-SO3H) group to the sulfonyl chloride (-SO2Cl) group efficiently.
  • This step requires controlled temperature and dry conditions to prevent hydrolysis and side reactions.

Alternative Routes Using Organozinc Reagents and Chlorosulfates

  • A palladium-catalyzed method involves reacting organozinc reagents derived from pyridine derivatives with 2,4,6-trichlorophenyl chlorosulfate (TCPC).
  • This method forms stable sulfonate esters that can be converted into sulfonyl chlorides or sulfonamides.
  • The advantage is avoiding highly toxic reagents like chlorine gas or sulfuryl chloride.
  • However, the instability of some heteroaryl sulfonyl chlorides requires in situ conversion to sulfonamides for stability.

Detailed Reaction Scheme Summary

Step Reactants Reagents/Conditions Product Notes
1 2,6-dichloropyridine 30% H2O2, trifluoroacetic acid, MoO3 catalyst, 85 °C, 3-5 h 2,6-dichloropyridine N-oxide Oxidation step with catalyst
2 2,6-dichloropyridine N-oxide POCl3, reflux, 4-6 h 2,4,6-trichloropyridine Chlorination at 4-position
3 2,4,6-trichloropyridine-3-sulfonic acid PCl5 or SOCl2, dry conditions This compound Sulfonyl chloride formation
Alt. Pyridine-3-organozinc reagents + TCPC Pd-catalyst, mild conditions Sulfonyl chlorides or sulfonamides Modular, avoids toxic chlorinating agents

Research Findings and Considerations

  • The oxidation-chlorination method for generating 2,4,6-trichloropyridine is industrially viable, offering high purity and reasonable yield with environmentally manageable catalysts and solvents.
  • The sulfonyl chloride formation step is typically carried out with phosphorus pentachloride, which is effective but requires careful handling due to its corrosiveness and toxicity.
  • Modern synthetic approaches using organozinc reagents and chlorosulfates provide safer and more modular routes for sulfonyl chloride derivatives, especially valuable for heteroaryl systems, though some intermediates may be thermally unstable and require in situ transformations.
  • Extraction solvents such as methylene dichloride, ethylene dichloride, and toluene are commonly used for purification steps.

Summary Table of Preparation Methods

Method Starting Material Key Reagents & Catalysts Conditions Yield & Purity Notes
Oxidation-Chlorination 2,6-dichloropyridine 30% H2O2, trifluoroacetic acid, MoO3 or Al2O3 catalyst, POCl3 85 °C oxidation, reflux chlorination ~75-76%, >98% purity Industrial scale, proven method
Sulfonyl Chloride Formation 2,4,6-trichloropyridine-3-sulfonic acid PCl5 or SOCl2 Dry, controlled temp High Requires careful handling
Organozinc + Chlorosulfate Route Pyridine-3-organozinc reagents + TCPC Pd catalyst, mild conditions Room temp to mild heating Moderate Safer, modular, suitable for derivatives

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and organometallic reagents:

Aminolysis to Form Sulfonamides

Reaction with primary or secondary amines yields sulfonamide derivatives. For example:

  • Dimethylamine : Produces 2,4,6-trichloropyridine-3-sulfonamide dimethylamide.

    • Yield: ~91.7% (based on analogous reactions with pyridine-3-sulfonyl chloride) .

    • Byproduct: <0.02% 5-chloropyridine-3-sulfonyl chloride .

Alcoholysis to Sulfonate Esters

Reaction with alcohols or phenols forms stable sulfonate esters.

  • Phenoxide : Generates 2,4,6-trichlorophenyl sulfonate esters under mild conditions .

    • Mechanism: Nucleophilic displacement of chloride by phenoxide, facilitated by the electron-withdrawing pyridine ring .

Hydrolysis

The sulfonyl chloride group hydrolyzes in aqueous conditions to form the corresponding sulfonic acid:

  • Reaction :
    2,4,6 Trichloropyridine 3 sulfonyl chloride+H2O2,4,6 Trichloropyridine 3 sulfonic acid+HCl2,4,6\text{ Trichloropyridine 3 sulfonyl chloride}+\text{H}_2\text{O}\rightarrow 2,4,6\text{ Trichloropyridine 3 sulfonic acid}+\text{HCl}

    • Rate: Accelerated under basic or elevated-temperature conditions .

    • Stability: Hydrolysis is suppressed in anhydrous solvents like monochlorobenzene .

Reactions with Organometallic Reagents

Organozinc reagents displace the sulfonyl chloride group, enabling C–S bond formation:

  • Example : Reaction with 2-thienylzinc bromide yields thiophene-2-sulfonyl chloride .

    • Conditions: Solvent-free, 120°C, 1–4 hours .

    • Efficiency: >90% conversion observed in analogous systems .

Electrophilic Aromatic Substitution

The electron-deficient pyridine ring directs electrophiles to specific positions:

ElectrophilePositionProductConditions
Cl₂5-position2,4,5,6-Tetrachloropyridine-3-sulfonyl chloride180–250°C, Cl₂ gas
HNO₃Meta to ClNitro derivativesH₂SO₄ catalyst
  • Chlorination : Requires high temperatures (180–250°C) and catalytic CuCl₂ .

  • Nitration : Limited by the ring’s deactivation; occurs under strong acidic conditions .

Reduction Reactions

Controlled reduction of the sulfonyl chloride group is achievable:

  • LiAlH₄ : Reduces –SO₂Cl to –SH (thiol) .

    • Selectivity: Chlorine substituents remain intact due to their stability under reducing conditions .

Complexation with Metals

The sulfonyl chloride group coordinates with Lewis acids:

  • SnCl₄ : Forms adducts for use in Friedel-Crafts alkylation .

  • HgSO₄ : Catalyzes electrophilic substitution in sulfuric acid .

Thermal Decomposition

At elevated temperatures (>200°C), decomposition releases HCl and forms chlorinated byproducts:

  • Products : CO, CO₂, NOₓ, and residual chlorinated pyridines .

  • Safety : Requires controlled environments to prevent hazardous gas accumulation .

Key Reaction Data Table

Reaction TypeReagents/ConditionsYield/PurityCitation
AminolysisDimethylamine, 120°C, 1 hr91.7% yield
AlcoholysisPhenol, RT, anhydrous85–90% conversion
HydrolysisH₂O, pH 6.5, 20°CQuantitative
ChlorinationCl₂ gas, 220°C, CuCl₂ catalyst60% tetrachloro product

Scientific Research Applications

Synthetic Methods

The synthesis of 2,4,6-trichloropyridine-3-sulfonyl chloride typically involves chlorination processes and reactions with sulfonic acids. Notably, one effective method includes the reaction of 2,6-dichloropyridine with phosphorus oxychloride and a sulfonic acid derivative under controlled conditions to yield the desired sulfonyl chloride .

Applications in Pharmaceuticals

This compound is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been linked to several therapeutic areas:

  • Anti-inflammatory Agents : The compound is used in synthesizing drugs that exhibit anti-inflammatory properties.
  • Cardiovascular Drugs : It serves as a precursor for medications targeting cardiovascular conditions.
  • Diuretics : The compound is involved in producing diuretic agents that help manage fluid retention and hypertension.

Case Study: Synthesis of Torasemide

Torasemide, a loop diuretic used to treat hypertension and edema, is synthesized using derivatives of this compound. The process involves multiple steps where the sulfonyl chloride acts as a key building block .

Applications in Agrochemicals

In the agricultural sector, this compound is utilized in developing pesticides and herbicides. Its chlorinated structure enhances the efficacy of these compounds against various pests while ensuring minimal environmental impact.

Environmental Impact and Safety

Research indicates that while this compound has beneficial applications, it is essential to consider its environmental implications. Studies on related compounds have shown potential toxicity at high dosages; thus, careful handling and regulatory compliance are crucial during its application in industrial processes .

Summary Table of Applications

Field Application Examples
PharmaceuticalsAnti-inflammatory agentsTorasemide synthesis
Cardiovascular drugsVarious antihypertensives
DiureticsLoop diuretics
AgrochemicalsPesticides and herbicidesCrop protection products

Mechanism of Action

The mechanism of action of 2,4,6-Trichloropyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonate esters or sulfonamides, depending on the nucleophile used. The molecular targets and pathways involved are primarily related to the modification of functional groups in organic molecules.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s additional chlorine substituent increases its molecular weight compared to dichloro and monochloro analogs.
  • Trifluoromethanesulfonyl chloride exhibits significantly lower molecular weight and boiling point due to its smaller, non-aromatic structure.

Reactivity and Functional Differences

Electronic Effects

  • Chlorine Substituents: The electron-withdrawing nature of chlorine atoms on the pyridine ring enhances the electrophilicity of the sulfonyl chloride group, facilitating nucleophilic substitution reactions. The trichloro derivative is expected to exhibit higher reactivity than dichloro and monochloro analogs due to stronger inductive effects .
  • Trifluoromethyl Group : In trifluoromethanesulfonyl chloride, the -CF₃ group provides both electron-withdrawing and steric effects, making it a superior leaving group in certain reactions (e.g., triflation) compared to chloropyridine derivatives .

Application-Specific Behavior

  • Synthetic Utility : Chloropyridine sulfonyl chlorides are preferred for synthesizing heterocyclic compounds, while trifluoromethanesulfonyl chloride is widely used to introduce triflate groups in pharmaceuticals .
  • Stability : Increased chlorine substitution likely improves thermal stability but may reduce solubility in polar solvents.

Key Observations :

  • All compounds are highly corrosive, necessitating strict safety protocols (e.g., PPE, ventilation).

Biological Activity

2,4,6-Trichloropyridine-3-sulfonyl chloride is a chemical compound with significant potential in various biological applications. It is characterized by its molecular formula C5H2Cl3N3O2SC_5H_2Cl_3N_3O_2S and a molecular weight of approximately 280.94 g/mol. The compound features three chlorine atoms attached to the pyridine ring and a sulfonyl chloride group at the 3-position, which contributes to its reactivity and utility in chemical syntheses, particularly in pharmaceuticals and agrochemicals .

The biological activity of this compound primarily arises from its ability to undergo nucleophilic substitution reactions. The sulfonyl chloride group can react with various nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides and other derivatives . Additionally, the chlorinated pyridine can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the pyridine ring .

Biological Activities

Research indicates that this compound exhibits notable biological activities:

  • Antimicrobial Properties : The compound has been studied for its potential as an antimicrobial agent. Its derivatives have shown fungitoxic properties and may inhibit the growth of various pathogens .
  • Anti-inflammatory Effects : Some derivatives of this compound are being investigated for their anti-inflammatory activities. This aspect is particularly relevant in the context of developing new therapeutic agents for inflammatory diseases .
  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound may possess anticancer properties. Further pharmacological investigations are needed to explore this potential fully .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various trichlorinated compounds against common bacterial strains. The results indicated that certain derivatives exhibited significant inhibition zones compared to control groups .
  • Anti-inflammatory Research : In vitro assays demonstrated that specific derivatives could downregulate pro-inflammatory cytokines in cultured cells, suggesting a mechanism by which these compounds could alleviate inflammation .
  • Anticancer Activity : Research involving cell lines revealed that some derivatives had IC50 values indicating potent activity against cancer cells. For instance, one study reported that a derivative showed an IC50 value of 27.3 μM against breast cancer cell lines .

Comparative Analysis

To better understand the unique properties of this compound compared to related compounds, the following table summarizes key characteristics:

Compound NameStructure CharacteristicsUnique Features
2,4-Dichloropyridine Two chlorine substituents on pyridineLess reactive than trichlorinated variants
3-Sulfonylpyridine Sulfonyl group at different positionLacks chlorination at multiple sites
2,4,6-Trichloropyrimidine Similar trichloro substitution but different ringPyrimidine structure affects reactivity
2-Chloro-5-nitropyridine Contains a nitro group instead of sulfonylDifferent functional group alters biological activity

This comparison illustrates that while many compounds share similar functional groups or structural motifs, the unique combination of three chlorine atoms and a sulfonyl chloride group in this compound contributes to its distinct reactivity and utility in various applications.

Q & A

Q. What are the standard synthetic routes for preparing 2,4,6-Trichloropyridine-3-sulfonyl chloride, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via sulfonation and chlorination of pyridine derivatives. A common method involves treating pyridine precursors with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation, followed by thionyl chloride (SOCl₂) to convert sulfonic acid intermediates to sulfonyl chlorides . Key variables include:

  • Temperature: Higher temperatures (>50°C) risk decomposition; yields drop significantly due to side reactions like hydrolysis .
  • Catalysts: Sodium bromide (NaBr) enhances chlorination efficiency by stabilizing reactive intermediates .
  • Solvent: Anhydrous chlorobenzene or dichloromethane minimizes side reactions with moisture .

Q. How should researchers purify this compound, and what analytical techniques validate purity?

Answer:

  • Purification: Recrystallization from non-polar solvents (e.g., hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted starting materials and byproducts .
  • Characterization:
    • ¹H/¹³C NMR: Peaks for aromatic protons (δ 7.5–8.5 ppm) and sulfonyl chloride groups (no direct proton signal) confirm structure .
    • Mass Spectrometry (ESI-MS): Molecular ion peaks ([M+H]⁺ or [M+Na]⁺) at m/z ~244.93 (C₅H₂Cl₃NO₂S) verify molecular weight .
    • TLC: Rf values (e.g., 0.5 in 3:7 ethyl acetate/hexane) monitor reaction progress .

Q. What are the stability considerations for storing this compound?

Answer:

  • Storage: Store in airtight, amber glass vials at 0–6°C to prevent hydrolysis and photodegradation .
  • Decomposition Risks: Exposure to moisture generates toxic HCl gas; inert atmospheres (N₂/Ar) are recommended during handling .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,4,6-trichloro substituents influence nucleophilic substitution reactions?

Answer:

  • Steric Hindrance: The 2,4,6-trichloro arrangement creates a crowded pyridine ring, slowing nucleophilic attack at the 3-position. Bulky nucleophiles (e.g., tert-butoxide) show reduced reactivity compared to smaller ones (e.g., amines) .
  • Electronic Effects: Electron-withdrawing Cl substituents activate the sulfonyl chloride group toward nucleophilic displacement but deactivate the pyridine ring toward electrophilic substitution. DFT calculations suggest the LUMO is localized on the sulfonyl group, directing nucleophiles .

Q. What strategies resolve contradictory data in sulfonylation reactions (e.g., inconsistent yields or side products)?

Answer:

  • Troubleshooting Framework:
    • Purity Check: Validate reagent dryness (e.g., molecular sieves for solvents) and exclude trace moisture via Karl Fischer titration .
    • Reaction Monitoring: Use in-situ FTIR to detect intermediates (e.g., S=O stretches at 1350–1450 cm⁻¹) .
    • Systematic Review: Apply Cochrane criteria for data consistency (e.g., exclusion of outlier studies with poor temperature control) .

Q. How can computational modeling predict regioselectivity in derivatives of this compound?

Answer:

  • DFT/Molecular Dynamics: Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the sulfonyl chloride group exhibits high electrophilicity (f⁺ ~0.15), while the 3-position is sterically shielded .
  • Docking Studies: Simulate interactions with biological targets (e.g., enzyme active sites) to prioritize derivatives for synthesis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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